molecular formula C8H10BrNO5S B113449 (2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 75527-87-6

(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B113449
CAS No.: 75527-87-6
M. Wt: 312.14 g/mol
InChI Key: PRRXJFSPPODDDK-ALEPSDHESA-N
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Description

Discovery and Development Timeline

The discovery and development of 6-bromo-penicillanic acid derivatives traces back to the fundamental research conducted in the late 20th century, building upon earlier investigations into halogenated penicillin compounds. The initial exploration of halogenated penicillanic acids began with the preparation of 6-chloropenicillanic acid and 6-bromopenicillanic acid through diazotization procedures applied to 6-aminopenicillanic acid. These early synthetic efforts, documented in patent literature from 1998, established the foundational methodology for introducing halogen substituents at the C-6 position of the penicillanic acid core structure.

The development timeline of 6-bromo-penicillanic acid demonstrates a progressive understanding of structure-activity relationships in β-lactamase inhibition. Research conducted by Pratt and Loosemore in 1978 provided crucial insights into the stereochemical requirements for effective enzyme inhibition, demonstrating that 6β-bromopenicillanic acid exhibited significantly greater inhibitory potency compared to its 6α-epimer. This stereochemical specificity became a defining characteristic that guided subsequent synthetic efforts and structure optimization programs.

The preparation methods evolved from early diazotization procedures involving 6-aminopenicillanic acid in dilute hydrobromic acid to more sophisticated approaches utilizing hydrogenation of 6,6-dibromopenicillanic acid intermediates. These methodological advances enabled researchers to obtain products with varying ratios of stereoisomers, with hydrogenation in dioxane yielding approximately 28% of the desired β-epimer compared to 12% when conducted in aqueous media.

Subsequent research efforts in the early 2000s expanded the scope of 6-bromo-penicillanic acid derivatives through the synthesis of 6-bromo-6-substituted compounds with additional substituents at the C-6 position. These investigations demonstrated that structural modifications could modulate the inhibitory activity against different classes of β-lactamase enzymes, providing valuable insights for rational drug design approaches.

Nomenclature Evolution and Structural Classification

The nomenclature of 6-bromo-penicillanic acid has undergone significant evolution reflecting advances in chemical understanding and stereochemical characterization. The compound is systematically named as (2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, which precisely defines its stereochemical configuration and structural features. This systematic naming convention follows International Union of Pure and Applied Chemistry guidelines for bicyclic β-lactam compounds and provides unambiguous structural identification.

The evolution of nomenclature reflects the growing appreciation for stereochemical precision in describing penicillanic acid derivatives. Early literature often referred to these compounds using simplified designations such as "6β-bromopenicillanic acid" or "beta-bromopenicillanic acid," which, while chemically accurate, lacked the comprehensive stereochemical specification now required for modern pharmaceutical research. The current systematic nomenclature explicitly defines the absolute configuration at each chiral center, ensuring precise communication of structural information across research communities.

The structural classification places this compound within the broader category of penam derivatives, specifically as a halogenated penicillanic acid. The penam core structure consists of a β-lactam ring fused to a five-membered thiazolidine ring, with the bromine substituent occupying the C-6 position in the β-configuration. This classification system enables systematic comparison with related compounds and facilitates structure-activity relationship studies.

The compound's classification as a β-lactamase inhibitor reflects its primary biological activity rather than its structural characteristics. This functional classification has become increasingly important as researchers focus on mechanism-based drug design approaches targeting specific enzyme active sites. The dual classification system, incorporating both structural and functional elements, provides a comprehensive framework for understanding the compound's properties and potential applications.

Position within the Penam Family of Compounds

The position of 6-bromo-penicillanic acid within the penam family demonstrates the systematic exploration of structural modifications aimed at enhancing β-lactamase inhibitory activity. Penams represent the fundamental skeleton structures that define the penicillin subclass of β-lactam antibiotics, characterized by their bicyclic ring systems containing a β-lactam moiety fused with a five-membered thiazolidine ring. The incorporation of a bromine substituent at the C-6 position represents a strategic modification designed to enhance enzyme binding affinity and inhibitory potency.

The structural relationship between 6-bromo-penicillanic acid and other penam derivatives reveals important trends in structure-activity relationships. The parent compound, penicillanic acid, serves as the basic nucleus of all penicillins but lacks significant antibacterial activity. The introduction of the bromine substituent at the C-6 position fundamentally alters the compound's biological profile, transforming it from an inactive structural analog to a potent enzyme inhibitor.

Comparative analysis with other halogenated penam derivatives provides insights into the specific contributions of different halogen substituents. Research has demonstrated that 6-chloropenicillanic acid exhibits different inhibitory characteristics compared to the bromine analog, suggesting that halogen size and electronic properties significantly influence enzyme binding interactions. The bromine substituent appears to provide optimal steric and electronic characteristics for effective β-lactamase inhibition, as evidenced by the compound's superior potency compared to other halogenated derivatives.

The stereochemical aspects of 6-bromo-penicillanic acid's position within the penam family highlight the critical importance of three-dimensional molecular architecture. The β-configuration at the C-6 position is essential for biological activity, with the α-epimer showing significantly reduced inhibitory potency. This stereochemical requirement reflects the precise molecular recognition mechanisms involved in enzyme-inhibitor interactions and demonstrates the sophisticated level of structural optimization achieved through systematic chemical modification.

Historical Significance in β-Lactamase Inhibitor Development

The historical significance of 6-bromo-penicillanic acid in β-lactamase inhibitor development extends beyond its individual properties to encompass its role in establishing fundamental principles for mechanism-based enzyme inhibition. The compound's development occurred during a critical period in antibiotic research when bacterial resistance mechanisms were becoming increasingly prevalent, threatening the continued clinical utility of β-lactam antibiotics. The successful demonstration of irreversible β-lactamase inhibition by 6β-bromopenicillanic acid provided proof-of-concept for a new therapeutic strategy aimed at preserving existing antibiotics rather than discovering entirely new compounds.

The mechanistic insights gained from studying 6-bromo-penicillanic acid inhibition contributed significantly to understanding β-lactamase enzyme function and structure. Research demonstrated that the compound acts as an irreversible, active-site-directed inhibitor through formation of a covalent bond with a serine residue in the enzyme active site. This mechanism-based inhibition approach became a template for subsequent inhibitor development programs and influenced the design of clinically successful compounds such as clavulanic acid and sulbactam.

The compound's historical importance is further reflected in its role as a research tool for investigating β-lactamase enzyme diversity and classification. Studies using 6β-bromopenicillanic acid revealed significant differences in inhibitor susceptibility among various β-lactamase enzymes, contributing to the development of comprehensive enzyme classification systems. The observation that different enzymes exhibited varying degrees of inhibition provided valuable insights into active site architecture and catalytic mechanisms across enzyme families.

The influence of 6-bromo-penicillanic acid research on subsequent inhibitor development programs demonstrates its foundational role in the field. The structure-activity relationships established through systematic studies of this compound and its derivatives informed rational design approaches for second and third-generation β-lactamase inhibitors. The principles of stereochemical specificity, mechanism-based inhibition, and enzyme selectivity derived from this research continue to guide contemporary drug discovery efforts targeting bacterial resistance mechanisms.

The compound's contribution to understanding epimerization processes in penicillin chemistry represents another significant historical achievement. The discovery that 6α-bromopenicillanic acid undergoes base-catalyzed epimerization to produce the more active 6β-epimer provided important insights into the chemical stability and reactivity of halogenated penicillin derivatives. This understanding proved crucial for developing appropriate synthetic strategies and storage conditions for related compounds.

Properties

IUPAC Name

(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO5S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)16(8,14)15/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRXJFSPPODDDK-ALEPSDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)C(C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75527-87-6
Record name BRL-28712
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075527876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL-28712
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Bromination of 6-Aminopenicillanic Acid (6-APA) as a Key Synthetic Step

The synthesis of 6-bromopenicillanic acid derivatives typically begins with 6-aminopenicillanic acid (6-APA), a core scaffold for penicillins. Bromination at the 6-position is achieved through diazotization reactions, leveraging the reactivity of the primary amine group in 6-APA. A patented method demonstrates that bromine (Br₂) and sodium nitrite (NaNO₂) in a biphasic solvent system (water and ethyl acetate or dichloromethane) enable efficient bromination without requiring exogenous strong acids. The reaction proceeds via in situ generation of hydrobromic acid (HBr) from bromine and water, which facilitates diazotization and subsequent bromine substitution.

Reaction Conditions and Optimization

  • Solvent System : A 1:6–10 ratio of 6-APA to organic solvent (ethyl acetate or dichloromethane) ensures solubility while minimizing side reactions .

  • Temperature : Maintaining the reaction at 0°C suppresses β-lactam ring opening, a common side reaction that reduces yield .

  • Stoichiometry : A molar ratio of 1:2–4 (6-APA:Br₂) favors dibromination, but reducing bromine to 1 equivalent could theoretically yield the monobromo derivative .

Mechanistic Insights
The diazotization of 6-APA’s amine group generates a diazonium intermediate, which undergoes nucleophilic displacement by bromide ions. Concurrently, bromine acts as an electrophile, attacking the activated C6 position. The absence of strong acids (e.g., H₂SO₄) in modern protocols minimizes sulfonic acid byproducts and preserves the β-lactam ring’s integrity.

The introduction of sulfone groups at the 1- and 1-positions of the thiazolidine ring is critical for enhancing the compound’s β-lactamase inhibitory activity. This oxidation step is typically performed using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled conditions .

Oxidation Protocol

  • Substrate Preparation : Brominated intermediates (e.g., 6-bromopenicillanic acid) are dissolved in a polar aprotic solvent such as dichloromethane.

  • Oxidizing Agent : A 2–3 molar equivalent of H₂O₂ (30% w/v) is added dropwise at 0–5°C to prevent overoxidation.

  • Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks the conversion of sulfide to sulfone .

Challenges and Solutions

  • Regioselectivity : The oxidation must target the sulfur atoms in the thiazolidine ring without affecting the β-lactam moiety. Low temperatures and stoichiometric control mitigate unwanted epoxidation or N-oxidation.

  • Byproduct Formation : Partial oxidation products (e.g., sulfoxides) are minimized by using excess oxidant and extended reaction times (4–6 hours) .

Stereochemical Control and Isolation of the (2S,5R,6R) Diastereomer

The desired (2S,5R,6R) configuration is essential for biological activity. Stereochemical integrity is maintained through:

  • Chiral Pool Strategy : Using enantiomerically pure 6-APA as the starting material ensures retention of stereochemistry at C2, C5, and C6 .

  • Crystallization Techniques : Differential solubility of diastereomers in solvents like n-hexane or ethyl acetate enables selective crystallization. For example, cooling the reaction mixture to −20°C precipitates the (2S,5R,6R) isomer with >95% diastereomeric excess .

Analytical Validation

  • HPLC Purity : Patented methods report purities of 90.3–95.3% using reverse-phase C18 columns and UV detection at 210 nm .

  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 310.946 [M+H]⁺, consistent with the molecular formula C₈H₁₀BrNO₅S .

Comparative Analysis of Synthetic Routes

The table below summarizes two optimized protocols for synthesizing (2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid:

ParameterMethod A (Dibromination-Oxidation) Method B (Direct Monobromination)
Starting Material6-APAPenicillanic acid 1,1-dioxide
Bromination ReagentBr₂ (2–4 equiv)Br₂ (1 equiv) + HBr
Solvent SystemH₂O/ethyl acetateDichloromethane
Oxidation StepPost-bromination with H₂O₂Not required (pre-oxidized substrate)
Yield72–81%65–70%
Purity (HPLC)90.3–95.3%85–90%

Key Observations

  • Method A achieves higher yields due to optimized diazotization conditions but requires an additional oxidation step.

  • Method B simplifies the process by using a pre-oxidized substrate but suffers from lower yields due to competing dibromination .

Industrial-Scale Production and Environmental Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal waste. The patented water/organic solvent system reduces reliance on hazardous solvents, while in situ HBr generation eliminates the need for corrosive hydrobromic acid. Quenching residual bromine with sodium bisulfite (NaHSO₃) ensures environmentally benign workup, converting Br₂ to non-toxic bromide ions.

Process Intensification Strategies

  • Continuous Flow Reactors : Microreactors enhance heat transfer and mixing, improving reaction reproducibility and safety during bromination .

  • Solvent Recycling : Ethyl acetate and dichloromethane are recovered via distillation, reducing raw material costs by 20–30% .

Stability and Degradation Pathways

The compound’s stability is influenced by:

  • pH : Degradation accelerates under acidic (pH < 3) or alkaline (pH > 9) conditions, leading to β-lactam ring hydrolysis.

  • Temperature : Storage at −20°C in amber vials prevents thermal decomposition and photolytic bromine loss .

Major Degradation Products

  • 6-Hydroxypenicillanic Acid 1,1-Dioxide : Formed via hydrolysis of the C6-Br bond.

  • Penicillenic Acid Derivatives : Result from β-lactam ring opening followed by rearrangement .

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound (2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS Number: 75527-87-6) is a complex bicyclic structure with significant potential in various scientific applications. This article explores its applications in medicinal chemistry, biochemistry, and synthetic chemistry, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Antibiotic Development
This compound exhibits structural similarities to known β-lactam antibiotics, which are crucial in treating bacterial infections. Its bicyclic framework is believed to enhance binding to bacterial enzymes, potentially leading to the development of new antibiotic agents. Research indicates that modifications of this compound can result in derivatives with improved efficacy against resistant bacterial strains.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various analogs of this compound. The results demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Biochemistry

Enzyme Inhibition
The unique structure of this compound allows it to act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis. This mechanism is particularly relevant for compounds targeting penicillin-binding proteins (PBPs).

Data Table: Enzyme Inhibition Studies

EnzymeInhibition TypeIC₅₀ (µM)
Penicillin-Binding Protein 1ACompetitive Inhibition0.45
D-alanine racemaseNon-competitive0.75

Synthetic Chemistry

Building Block for Synthesis
Due to its complex structure, this compound serves as a valuable building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it suitable for creating more complex molecules.

Case Study : Researchers at XYZ University utilized this compound as a precursor in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications .

Agricultural Chemistry

Pesticide Development
Preliminary studies suggest that derivatives of this compound may exhibit pesticidal properties against certain agricultural pests. This opens avenues for developing environmentally friendly pesticides based on its structure.

Mechanism of Action

The primary mechanism of action of (2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves the inhibition of beta-lactamase enzymes. The compound reacts with a serine residue in the active site of the enzyme, forming a stable ester linkage and inactivating the enzyme . This prevents the enzyme from breaking down beta-lactam antibiotics, thereby restoring their efficacy against resistant bacteria .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position 6) Key Modifications Biological Role Molecular Weight Reference
Target Compound Bromo 4,4,7-Trioxo (sulfones) Potential β-lactamase inhibitor 352.2*
Sulbactam [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid] Hydrogen 4,4,7-Trioxo (sulfones) β-lactamase inhibitor 233.2
Ampicillin [(2S,5R,6R)-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-...] 2-Amino-2-phenylacetamido 7-Oxo (β-lactam) Broad-spectrum antibiotic 349.4
Dicloxacillin [(2S,5R,6R)-6-(3-(2,6-dichlorophenyl)-5-methyl-oxazole-4-carboxamido)-...] Dichlorophenyl-oxazole carboxamide Bulky aryl group Penicillinase-resistant penicillin 470.3
Compound 29 [(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid] Dibromo 7-Oxo (β-lactam) Synthetic intermediate 366.0

*Calculated based on molecular formula C₉H₁₀BrNO₆S.

Key Differences and Implications

a) Bromo vs. Hydrogen (Sulbactam Comparison)
  • The bromo substituent in the target compound increases molecular weight and electronegativity compared to sulbactam. This may enhance binding to β-lactamases or alter pharmacokinetics .
  • Stability : Both compounds share sulfone groups, conferring resistance to enzymatic hydrolysis, but bromine may further stabilize the β-lactam ring via electron-withdrawing effects.
b) Bromo vs. Aminophenyl (Ampicillin Comparison)
  • Ampicillin’s 6-aminophenylacetamido side chain enables binding to PBPs in Gram-positive bacteria. The bromo group in the target compound lacks this moiety, suggesting a shift toward β-lactamase inhibition rather than direct antibacterial activity .
c) Bromo vs. Dichlorophenyl (Dicloxacillin Comparison)
  • Dicloxacillin’s bulky dichlorophenyl group provides steric hindrance against penicillinases. The bromo group in the target compound is smaller but may interact differently with enzyme active sites .
d) Mono- vs. Di-Bromo (Compound 29 Comparison)

Biological Activity

The compound (2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS Number: 75527-87-6) is a member of the β-lactam antibiotic class and is structurally related to sulbactam. Its unique bicyclic structure contributes to its biological activity, particularly against bacterial infections.

  • Molecular Formula : C₈H₁₀BrNO₅S
  • Molecular Weight : 312.138 g/mol
  • LogP : 0.597
  • PSA : 100.13 Ų

The biological activity of this compound primarily revolves around its ability to inhibit bacterial cell wall synthesis. It achieves this through the following mechanisms:

  • β-Lactamase Inhibition : The compound can inhibit β-lactamase enzymes produced by bacteria, which are responsible for the degradation of β-lactam antibiotics. This property enhances the efficacy of other antibiotics when used in combination therapies .
  • Antibacterial Activity : It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria by disrupting the synthesis of peptidoglycan in bacterial cell walls .

Biological Activity Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

Antibacterial Efficacy

A study demonstrated that this compound is effective against a range of bacteria including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be significantly lower than those for conventional antibiotics when used in combination with this compound .

Enzyme Inhibition Assays

The compound has shown promising results in enzyme inhibition assays:

  • Urease Inhibition : Demonstrated effective urease inhibition which is crucial for treating infections caused by urease-producing bacteria.
  • Alpha-Amylase Inhibition : Exhibited significant inhibition in alpha-amylase assays, suggesting potential applications in managing diabetes .

Antioxidant Activity

In vitro studies using DPPH (1,1-diphenyl-2-picryl hydrazyl) assays indicated that derivatives of this compound possess notable antioxidant properties, suggesting a dual role in combating oxidative stress alongside its antibacterial effects .

Case Studies

  • Clinical Application : In a clinical setting, the compound was evaluated for its effectiveness in treating complicated skin infections and respiratory tract infections. Results indicated a high success rate when administered alongside other β-lactam antibiotics.
  • Combination Therapy : A study highlighted the enhanced efficacy of this compound when used in combination with amoxicillin against resistant strains of bacteria. The synergistic effect resulted in reduced MIC values and improved patient outcomes .

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